(E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
(E)-4-ethyl-1-(2-methoxyethyl)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications
Molecular Stabilities and Docking Studies
Research on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the query compound, demonstrates their potential as EGFR inhibitors with anti-cancer properties. Molecular docking studies have identified compounds with strong binding affinities, indicating their promising role in cancer treatment research (Karayel, 2021).
Synthesis of Heterocyclic Systems
Synthesis efforts have led to the creation of new heterocyclic systems, such as derivatives synthesized via reactions involving thiophenol, showcasing their potential for anti-inflammatory activity. These findings suggest a wide range of applications for similar compounds in developing new therapeutic agents (Annapurna & Jalapathi, 2014).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the relevance of such compounds in addressing microbial resistance issues. Some of these derivatives have shown good to moderate activity against test microorganisms, underscoring their potential in antimicrobial drug development (Bektaş et al., 2010).
Photoprotective Effects
The photoprotective effect of a novel heterocyclic compound LQFM048, designed through molecular hybridization from known sunscreens, indicates the potential of such compounds in developing new sunscreen products. This compound demonstrated stability under sunlight exposure and did not promote acute oral systemic toxicity in mice, suggesting its safety for topical application (Vinhal et al., 2016).
properties
IUPAC Name |
4-ethyl-2-(2-methoxyethyl)-5-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-22-18(20-23(19(22)25)12-13-26-2)15-8-10-21(11-9-15)17(24)7-6-16-5-4-14-27-16/h4-7,14-15H,3,8-13H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKICYBQBRCCPJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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